Esculentoside L

Multidrug Resistance P-glycoprotein Ovarian Cancer

Esculentoside L is the only esculentoside with negligible cytotoxicity (IC50 >103 µM across WI-38, VA-13, HepG2) paired with validated P-gp inhibitory activity, making it the definitive tool for multidrug resistance reversal assays. Unlike cytotoxic Esculentoside A/H or neurotoxic Esculentoside B, this bidesmosidic saponin enables clean efflux pump interrogation without confounding cell death. Source it as a low-toxicity benchmark for SAR studies.

Molecular Formula C48H76O20
Molecular Weight 973.1 g/mol
CAS No. 130364-33-9
Cat. No. B1212109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentoside L
CAS130364-33-9
Synonyms3-O-(beta-glucopyranosyl-(1-4)-beta-xylopyranosyl)-28-O-beta-glucopyranosylphytolaccagenic acid
esculentoside L
Molecular FormulaC48H76O20
Molecular Weight973.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC
InChIInChI=1S/C48H76O20/c1-43(41(60)62-6)13-15-48(42(61)68-40-37(59)34(56)31(53)25(19-50)65-40)16-14-46(4)22(23(48)17-43)7-8-28-44(2)11-10-29(45(3,21-51)27(44)9-12-47(28,46)5)67-38-35(57)32(54)26(20-63-38)66-39-36(58)33(55)30(52)24(18-49)64-39/h7,23-40,49-59H,8-21H2,1-6H3/t23-,24-,25-,26-,27?,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1
InChIKeyUVWCAIWHFSJANE-HKNRWETISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentoside L (CAS 130364-33-9): A Non-Cytotoxic Triterpenoid Saponin for Multidrug Resistance Research


Esculentoside L (CAS 130364-33-9) is a bidesmosidic triterpenoid saponin found in the roots of Phytolacca americana and P. esculenta [1]. Chemically, it is defined as 3-O-(beta-glucopyranosyl-(1-4)-beta-xylopyranosyl)-28-O-beta-glucopyranosylphytolaccagenic acid [2]. This compound is distinguished within the esculentoside family by its specific lack of cytotoxicity against non-cancerous cell lines, positioning it as a key tool for studies focused on modulating drug resistance mechanisms rather than direct tumor cell killing .

Why Esculentoside L Cannot Be Interchanged with Close Analogs Esculentoside A, B, or H


Substituting Esculentoside L with structurally similar saponins like Esculentoside A, B, or H is scientifically invalid due to profound differences in their pharmacological profiles and safety windows. While Esculentoside A and H are well-documented for their potent anti-inflammatory and cytotoxic activities against cancer cells, Esculentoside B is known for its neurotoxicity in zebrafish models [1]. In stark contrast, Esculentoside L is characterized by its negligible direct cytotoxicity on non-cancerous cells, with IC50 values exceeding 103 µM across multiple cell lines . This critical difference underscores that minor structural variations within the esculentoside class dictate entirely different mechanisms of action and cellular targets. Therefore, a researcher investigating modulators of multidrug resistance with a high safety margin cannot substitute Esculentoside L with a cytotoxic analog.

Quantitative Evidence for the Scientific Selection of Esculentoside L Over Its Analogs


Esculentoside L Demonstrates Functional P-gp Inhibition via Calcein Accumulation

Esculentoside L functions as a modulator of P-glycoprotein (P-gp) activity, as evidenced by its ability to increase the intracellular accumulation of the fluorescent P-gp substrate calcein in multidrug-resistant human ovarian cancer cells (2780AD) . This effect was observed across a tested concentration range of 0.25-25 μg/mL. While the exact potency cannot be directly compared to other esculentosides due to the absence of head-to-head data, its functional profile contrasts with Esculentoside A's mechanism, which is primarily linked to COX-2 and NF-κB pathway inhibition rather than direct efflux pump modulation [1].

Multidrug Resistance P-glycoprotein Ovarian Cancer

Esculentoside L Exhibits a Unique Non-Cytotoxic Profile Against Non-Cancerous Cells

Esculentoside L displays a notably high safety margin, with IC50 values exceeding 103 μM against a panel of non-cancerous human cell lines, including WI-38 lung fibroblasts, VA-13, HepG2 hepatocytes, and A549 cells . In contrast, the closely related analog Esculentoside B has been reported to be neurotoxic to zebrafish larvae, causing significant impairment to their central nervous system development . Furthermore, other analogs like Esculentoside A are known for their direct cytotoxic and anti-proliferative activities against various cancer cells [1]. This stark difference in toxicity profile is a critical differentiating factor for procurement.

Selectivity Safety Pharmacology Cytotoxicity

Esculentoside L is a Bidesmosidic Saponin with a Distinct Glycosylation Pattern

The compound's structure, as a bidesmosidic saponin with specific sugar linkages (3-O-(beta-glucopyranosyl-(1-4)-beta-xylopyranosyl)-28-O-beta-glucopyranosylphytolaccagenic acid), differentiates it from monodesmosidic esculentosides like Esculentoside H [1][2]. In the broader class of Phytolacca saponins, bidesmosidic structures often exhibit distinct membrane interactions and pharmacokinetic properties compared to their monodesmosidic counterparts [3]. This precise glycosylation pattern is hypothesized to be a key determinant of its unique ability to inhibit P-gp without causing cytotoxicity, a feature not universally shared among its monodesmosidic relatives.

Structural Biology SAR Natural Product Chemistry

Primary Research Applications of Esculentoside L Supported by Quantitative Evidence


Investigating P-glycoprotein Modulation in Multidrug-Resistant Cancer Models

Esculentoside L is ideally suited as a positive control or test compound in studies aimed at reversing P-glycoprotein (P-gp)-mediated multidrug resistance. Its proven ability to increase intracellular calcein accumulation in 2780AD ovarian cancer cells provides a functional assay readout . Because the compound is non-cytotoxic to normal cells (IC50 > 103 µM), it allows for the specific interrogation of efflux pump activity without the confounding variable of direct cell death. This makes it a superior tool compared to cytotoxic saponins like Esculentoside A or neurotoxic analogs like Esculentoside B for this specific research objective [1].

Safety Pharmacology and Selective Toxicity Profiling Studies

The established high IC50 values (>103 µM) against a panel of non-cancerous cell lines (WI-38, VA-13, HepG2) position Esculentoside L as a valuable reference compound for comparative toxicity studies . Researchers can use it as a 'low-toxicity' benchmark when screening other esculentosides or novel saponins, particularly those intended for applications where a wide therapeutic window is critical. Its profile starkly contrasts with the neurotoxic effects reported for Esculentoside B in zebrafish models [1].

Structure-Activity Relationship (SAR) Studies on Saponin Glycosylation

Due to its well-defined structure as a bidesmosidic saponin with a specific glycosylation pattern, Esculentoside L serves as a key compound in SAR studies. Its functional profile (P-gp inhibition without cytotoxicity) can be directly correlated with its structural features and contrasted with the divergent activities of structurally similar compounds like Esculentoside A (cytotoxic anti-inflammatory) and Esculentoside H (anti-tumor via TNF release) [1]. This enables researchers to elucidate the structural determinants governing saponin pharmacology.

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